molecular formula C11H17F2NO4 B6264998 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid CAS No. 2228359-14-4

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid

Katalognummer B6264998
CAS-Nummer: 2228359-14-4
Molekulargewicht: 265.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-[(tert-butoxy)carbonyl]azetidin-3-yl)-2,2-difluoropropanoic acid, also known as TBADFP, is a carboxylic acid with a wide range of potential applications in the scientific community. It is a highly versatile compound due to its unique structure, which includes a tert-butoxycarbonyl group, azetidin-3-yl ring, and two fluorine atoms. TBADFP is a relatively new molecule, yet it has already been used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid has a wide range of potential applications in scientific research. It has been used in the synthesis of novel drug candidates and has been studied for its potential use in the treatment of cancer. 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid has also been used in the synthesis of polymers and has been studied for its potential use in the development of materials with improved properties. Additionally, 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid has been studied for its potential use in the synthesis of peptides and peptidomimetics.

Wirkmechanismus

The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid is not yet fully understood. However, it is believed that the tert-butoxycarbonyl group of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid is responsible for its biological activity. This group is believed to interact with proteins and other molecules, leading to changes in their structure and function. Additionally, the two fluorine atoms of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid are believed to be involved in the binding of the molecule to proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid are not yet fully understood. However, it has been shown to have anti-cancer properties in vitro and in vivo studies. Additionally, 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid has been shown to have anti-inflammatory and immunomodulatory effects in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid for laboratory experiments include its availability, low cost, and high solubility in a variety of solvents. Additionally, its unique structure makes it a highly versatile compound for use in a variety of scientific research applications. However, there are some limitations to using 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid in laboratory experiments. The most significant limitation is its lack of stability in aqueous solutions, which limits its use in biological systems. Additionally, 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid is not approved for use in humans and has not been tested in clinical trials.

Zukünftige Richtungen

The potential future directions for research involving 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid are numerous. Further research is needed to better understand the biochemical and physiological effects of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid and to develop more effective ways to use it in the treatment of cancer and other diseases. Additionally, further research is needed to develop new ways to use 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid in the synthesis of novel drug candidates and in the development of materials with improved properties. Finally, further research is needed to explore the potential of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid in the synthesis of peptides and peptidomimetics.

Synthesemethoden

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid can be synthesized in a two-step process. First, a tert-butoxycarbonyl azetidin-3-yl chloride is prepared from the reaction of 3-chloroazetidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as sodium carbonate. This reaction produces a tert-butoxycarbonyl azetidin-3-yl chloride, which can then be reacted with 2,2-difluoropropanoic acid in the presence of a base such as sodium carbonate to produce 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid' involves the protection of the azetidine ring, followed by the introduction of the difluoropropanoic acid moiety and subsequent deprotection of the azetidine ring.", "Starting Materials": [ "Azetidine", "tert-Butyl chloroformate", "Sodium hydride", "2,2-Difluoropropanoic acid", "Dimethylformamide", "Chloroform" ], "Reaction": [ "Azetidine is treated with tert-butyl chloroformate in the presence of sodium hydride to form the protected azetidine intermediate.", "The protected azetidine intermediate is then reacted with 2,2-difluoropropanoic acid in the presence of dimethylformamide to introduce the difluoropropanoic acid moiety.", "The protected azetidine ring is then deprotected using chloroform to yield the final product, '3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid'." ] }

CAS-Nummer

2228359-14-4

Produktname

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid

Molekularformel

C11H17F2NO4

Molekulargewicht

265.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.